molecular formula C10H11Cl2N B1401093 Cyclopropyl(2,3-dichlorophenyl)methanamine CAS No. 1270410-78-0

Cyclopropyl(2,3-dichlorophenyl)methanamine

Cat. No.: B1401093
CAS No.: 1270410-78-0
M. Wt: 216.1 g/mol
InChI Key: OWYGIZQRPLUCNT-UHFFFAOYSA-N
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Description

Cyclopropyl(2,3-dichlorophenyl)methanamine is an organic compound with the molecular formula C10H11Cl2N It is characterized by a cyclopropyl group attached to a 2,3-dichlorophenyl ring, which is further connected to a methanamine group

Scientific Research Applications

Cyclopropyl(2,3-dichlorophenyl)methanamine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Safety and Hazards

Cyclopropyl(2,3-dichlorophenyl)methanamine is associated with several hazard statements, including H302, H315, H318, and H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye damage, and may cause respiratory irritation . Safety precautions include avoiding contact with skin, eyes, or clothing, and avoiding ingestion and inhalation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopropyl(2,3-dichlorophenyl)methanamine typically involves the following steps:

    Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through a cyclopropanation reaction, where an alkene reacts with a carbene or carbenoid species.

    Attachment of the 2,3-Dichlorophenyl Group:

    Formation of the Methanamine Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Cyclopropyl(2,3-dichlorophenyl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The compound can undergo substitution reactions, where one or more substituents are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Halogenated reagents and catalysts like palladium on carbon (Pd/C) are often employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopropyl(2,3-dichlorophenyl)methanone, while reduction may produce cyclopropyl(2,3-dichlorophenyl)methanol.

Mechanism of Action

The mechanism of action of Cyclopropyl(2,3-dichlorophenyl)methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Cyclopropyl(2,4-dichlorophenyl)methanamine
  • Cyclopropyl(2,5-dichlorophenyl)methanamine
  • Cyclopropyl(2,6-dichlorophenyl)methanamine

Uniqueness

Cyclopropyl(2,3-dichlorophenyl)methanamine is unique due to the specific positioning of the chlorine atoms on the phenyl ring, which can influence its chemical reactivity and biological activity. This positional difference can result in distinct properties and applications compared to its isomers.

Properties

IUPAC Name

cyclopropyl-(2,3-dichlorophenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Cl2N/c11-8-3-1-2-7(9(8)12)10(13)6-4-5-6/h1-3,6,10H,4-5,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWYGIZQRPLUCNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(C2=C(C(=CC=C2)Cl)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Cyclopropyl(2,3-dichlorophenyl)methanamine
Reactant of Route 2
Cyclopropyl(2,3-dichlorophenyl)methanamine
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Cyclopropyl(2,3-dichlorophenyl)methanamine
Reactant of Route 4
Cyclopropyl(2,3-dichlorophenyl)methanamine
Reactant of Route 5
Cyclopropyl(2,3-dichlorophenyl)methanamine
Reactant of Route 6
Cyclopropyl(2,3-dichlorophenyl)methanamine

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